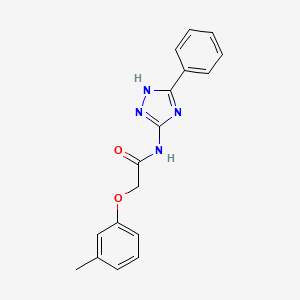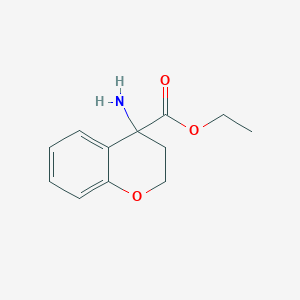
4-Isocyanato-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-2-methylbenzonitrile is a chemical compound that belongs to the family of aromatic isocyanates. It is known for its reactivity and versatility in various chemical processes. The molecular formula of this compound is C9H6N2O, and it has a molecular weight of 158.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanato-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound include amines, oxides, and substituted aromatic compounds. These products are valuable intermediates in various chemical synthesis processes .
Scientific Research Applications
4-Isocyanato-2-methylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) readily reacts with nucleophilic species, leading to the formation of ureas, carbamates, and other derivatives. This reactivity is exploited in various chemical synthesis processes to create a wide range of products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isocyanato-2-methylbenzonitrile include:
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: This compound has a similar structure but contains a thiocyanate group instead of an isocyanate group.
4-Fluoro-2-methylbenzonitrile: This compound has a fluorine atom in place of the isocyanate group.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both an isocyanate and a nitrile group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-isocyanato-2-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2O/c1-7-4-9(11-6-12)3-2-8(7)5-10/h2-4H,1H3 |
InChI Key |
NPEYQFRHWIJYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)



![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)







![(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate](/img/structure/B13576339.png)
